2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide
Overview
Description
2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole coreOne common method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves the use of copper (II) oxide nanoparticles in DMSO under air .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole core.
Substitution: Substitution reactions can introduce new functional groups to the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include FeCl3 for aerobic oxidation, Brønsted acids for cyclization, and copper (II) oxide for reductive coupling .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of larger bioactive structures.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of optical brighteners and other materials
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole core allows it to bind to various enzymes and receptors, modulating their activity. This can lead to antimicrobial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzopyrrole (Indole): An analog without the oxygen atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
2-[(3-Phenyl-1,2-benzoxazol-6-yl)oxy]acetamide is unique due to its specific substitution pattern and the presence of both benzoxazole and acetamide functionalities. This combination imparts distinct biological activities and chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-14(18)9-19-11-6-7-12-13(8-11)20-17-15(12)10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFKPOULCQCAAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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